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molecular formula C5H8N2O2 B8706549 2-Amino-4-cyanobutanoic acid

2-Amino-4-cyanobutanoic acid

Cat. No. B8706549
M. Wt: 128.13 g/mol
InChI Key: VZSTVUJXUYNIOQ-UHFFFAOYSA-N
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Patent
US05847193

Procedure details

Then, 250 μl 200 mM K2HPO4, 10 μl 10 mM pyridoxal phosphate (PLP), 110 μl 25 mM O-acetyl-L-homoserine (OAHS) dissolved in 100 mM K2HPO4, and γ-cyano-α-aminobutyric acid synthase (GCAs) obtained in Example 5 were added to this trapped H11 CN, and the mixture was subjected to enzymatic reaction at 65° C. for 10 minutes.
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
110 μL
Type
reactant
Reaction Step One
Name
K2HPO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
K2HPO4
Quantity
250 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1[N:7]=[CH:6]C(COP(O)(O)=O)=C(C=O)C=1O.C(O[CH2:21][CH2:22][C@@H:23]([C:25]([OH:27])=[O:26])[NH2:24])(=O)C>OP([O-])([O-])=O.[K+].[K+]>[C:6]([CH2:21][CH2:22][CH:23]([NH2:24])[C:25]([OH:27])=[O:26])#[N:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 μL
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Name
Quantity
110 μL
Type
reactant
Smiles
C(C)(=O)OCC[C@H](N)C(=O)O
Name
K2HPO4
Quantity
0 (± 1) mol
Type
solvent
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
K2HPO4
Quantity
250 μL
Type
solvent
Smiles
OP(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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